7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
“7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class . The TP class is known for its versatility in drug design due to its relatively simple structure . The TP heterocycle has been proposed as a possible surrogate of the purine ring . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Mechanism of Action
Target of Action
The primary target of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
This compound acts as an inhibitor of DNA-PK . It binds to the catalytic subunit of DNA-PK (DNA-PKcs), inhibiting its activity . This inhibition disrupts the DNA repair process, leading to an accumulation of DNA damage in the cells .
Biochemical Pathways
The compound’s action primarily affects the DNA damage response pathway . By inhibiting DNA-PK, it disrupts the non-homologous end joining pathway, a major pathway for repairing double-strand breaks in DNA . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on this pathway for survival .
Result of Action
The inhibition of DNA-PK by this compound leads to an accumulation of DNA damage in cells . This can result in cell cycle arrest and apoptosis, particularly in cancer cells . Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .
Advantages and Limitations for Lab Experiments
The major advantage of using 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine in laboratory experiments is that it is a relatively inexpensive and readily available compound. Furthermore, this compound is structurally related to other heterocyclic amines, which makes it a useful starting material for the synthesis of novel compounds. The major limitation of using this compound in laboratory experiments is that it is not water-soluble, which can make it difficult to use in aqueous solutions.
Future Directions
The potential applications of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine are still being explored. Future research could focus on the development of novel compounds based on this compound, as well as the investigation of its potential therapeutic applications. Additionally, this compound could be used as a starting material for the synthesis of novel polymers and nanomaterials. Finally, further studies could be conducted to explore the mechanism of action of this compound and to identify new physiological effects.
Synthesis Methods
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be synthesized in a variety of ways, but the most commonly used method is the condensation reaction of 1,2,4-triazole with formaldehyde and an appropriate amine. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is typically complete in about one hour, and the product is isolated by filtration or crystallization.
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been studied for its potential applications in various areas of science and technology, such as drug discovery, medicinal chemistry, and materials science. In drug discovery, this compound has been used as a scaffold for the design of novel drug molecules. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel heterocyclic compounds. In materials science, this compound has been used as a precursor for the synthesis of various polymers and nanomaterials.
Biochemical Analysis
Biochemical Properties
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been identified as a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining . The interaction between this compound and DNA-PK suggests that this compound may play a significant role in DNA repair processes.
Cellular Effects
In terms of cellular effects, this compound’s inhibition of DNA-PK can influence cell function significantly. By inhibiting DNA-PK, this compound can potentially disrupt the repair of DSBs, leading to genomic instability and cell death
Molecular Mechanism
The molecular mechanism of this compound involves binding to the catalytic subunit of DNA-PK, inhibiting its activity . This prevents DNA-PK from repairing DSBs through the non-homologous end joining pathway, leading to an accumulation of DSBs and, ultimately, cell death .
Metabolic Pathways
Given its role as a DNA-PK inhibitor, it is likely that it interacts with enzymes involved in DNA repair pathways .
properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWEPOIYVRHLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712399 |
Source
|
Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1239648-57-7 |
Source
|
Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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